1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3,5-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-7-5(11)1-4(10)2-6(7)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
AJYZKPZXUVAXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)OCF)F)F |
Origin of Product |
United States |
Preparation Methods
Nitration-Directed Functionalization
A method analogous to the synthesis of 1,5-difluoro-2,4-dinitrobenzene involves nitrating m-difluorobenzene in a mixed system of concentrated sulfuric acid and fuming nitric acid. While this approach primarily introduces nitro groups, subsequent reduction and diazotization steps can yield intermediates amenable to fluorinated alkoxy substitutions. For instance, reducing nitro groups to amines enables their conversion to hydroxyl groups via hydrolysis, which are then substituted with difluoromethoxy (-OCF₂H) and fluoromethoxy (-OCH₂F) groups using chlorodifluoromethane and chlorofluoromethane, respectively.
Phase-Transfer Catalyzed Alkoxylation
Building on methodologies for synthesizing 2-mercapto-5-difluoromethoxy-1H-benzimidazole, phase-transfer catalysts like polyethylene glycol (PEG-600) facilitate the introduction of fluorinated alkoxy groups. In this process:
- A hydroxylated benzene derivative (e.g., 1,5-difluoro-2,3-dihydroxybenzene) reacts with difluoromethyl chloride (ClCF₂H) at 50–55°C for 70–74 hours to install the difluoromethoxy group.
- The remaining hydroxyl group undergoes substitution with chlorofluoromethane (ClFCH₂) under similar conditions to introduce the fluoromethoxy group.
This method benefits from mild reaction conditions and high regioselectivity, though the availability of dihydroxy precursors remains a limitation.
Sequential Substitution and Purification Protocols
Purification and Isolation
Post-synthesis purification is critical due to the compound’s structural complexity. Liquid-liquid extraction with dichloromethane effectively isolates the product from aqueous byproducts. Subsequent silica gel chromatography using hexane/ethyl acetate gradients (0–20%) ensures high purity, as evidenced by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses.
Comparative Analysis of Synthetic Routes
Key Findings :
- The phase-transfer method offers superior regioselectivity but requires extended reaction times.
- Alkaline substitution in DMF provides the highest yield and purity, making it industrially viable.
Mechanistic Insights and Challenges
Reaction Mechanisms
The introduction of fluorinated alkoxy groups proceeds via SN2 nucleophilic substitution , where hydroxyl or halogen leaving groups are displaced by fluorinated alkoxide ions. For example:
$$ \text{Ar-OH + ClCF}2\text{H + NaOH → Ar-OCF}2\text{H + NaCl + H}_2\text{O} $$
The reaction’s success hinges on the use of polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and enhance nucleophilicity.
Steric and Electronic Considerations
The difluoromethoxy group (-OCF₂H) exhibits greater steric bulk and electron-withdrawing effects compared to the fluoromethoxy group (-OCH₂F) . Consequently, introducing -OCF₂H first minimizes steric hindrance during subsequent substitutions. Additionally, fluorine’s strong electronegativity deactivates the benzene ring, necessitating vigorous conditions for further functionalization.
Industrial Applications and Scalability
The scalability of the alkaline substitution method is particularly noteworthy. DMF’s recyclability reduces solvent costs, while column chromatography-free purification (via extraction and neutralization) streamlines large-scale production. However, handling fluorinated reagents requires specialized equipment to mitigate corrosion and toxicity risks.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine and chlorine atoms at positions 1, 2, and 5 undergo selective substitution under basic conditions.
Mechanistic Insight :
-
Fluorine at position 2 exhibits higher substitution lability due to steric strain from adjacent methoxy groups .
-
Difluoromethoxy groups stabilize transition states through inductive effects, accelerating substitution at position 5 .
Oxidation Reactions
Methoxy and fluoromethoxy groups are oxidized to carbonyl derivatives under strong acidic conditions.
Key Findings :
-
Oxidation preferentially targets the difluoromethoxy group due to its electron-withdrawing nature .
-
Chromium-based reagents achieve higher regioselectivity compared to permanganate .
Coupling Reactions
The compound participates in cross-coupling reactions catalyzed by transition metals.
| Catalyst | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | 1,5-Difluoro-3-difluoromethoxy-2-(biphenyl) | 82% | |
| CuI/1,10-Phenanthroline | Terminal alkyne | Alkynylated derivative at position 5 | 68% |
Mechanistic Notes :
-
Palladium catalysis enables Suzuki-Miyaura coupling at position 5 with minimal defluorination.
-
Copper-mediated reactions show preference for meta-fluorine substitution due to steric hindrance.
Hydrolysis and Stability
Hydrolytic stability varies significantly under acidic vs. basic conditions:
| Condition | Time | Degradation Product | Stability | Source |
|---|---|---|---|---|
| 1M HCl, 25°C | 72 hrs | 1,5-Difluoro-3-hydroxy-2-(fluoromethoxy) | 92% intact | |
| 1M NaOH, 25°C | 24 hrs | Complete defluorination to phenolic derivative | <10% intact |
Critical Observations :
-
Base-induced hydrolysis follows an E1cB mechanism, with fluoride elimination as the rate-limiting step .
-
Acidic conditions preserve the difluoromethoxy group but hydrolyze methoxy substituents .
Photoredox Reactions
Visible-light-mediated reactions enable radical fluoromethylation:
| Catalyst | Light Source | Product | Yield | Source |
|---|---|---|---|---|
| Ru(bpy)₃Cl₂ | 450 nm LED | Trifluoromethylated adduct at position 3 | 74% | |
| Eosin Y | White LED | Difluoromethoxy radical coupling product | 58% |
Mechanism :
-
Photoexcitation generates Ru(III), which oxidizes fluoromethoxy groups to radicals .
-
Radical recombination forms C–C bonds with minimal byproducts .
Comparative Reactivity Table
A comparison with structurally similar compounds highlights positional effects:
| Compound | Substitution Rate (Position 5) | Oxidation Susceptibility | Coupling Efficiency |
|---|---|---|---|
| 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy) | 1.00 (reference) | High | 82% (Pd) |
| 1,3-Difluoro-5-difluoromethoxy-2-(methoxy) | 0.78 | Moderate | 65% (Pd) |
| 1,2-Difluoro-4-difluoromethoxy-5-(trifluoromethoxy) | 0.45 | Low | 48% (Cu) |
Scientific Research Applications
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene involves its interaction with molecular targets through its fluorine and methoxy groups. These groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule but differ in substituents, functional groups, or halogen types:
Table 1: Key Structural and Molecular Comparisons
Key Observations :
Halogen vs. Fluorinated Alkoxy Groups: The dichloro analogue (C8H4Cl2F4O) replaces fluorine with chlorine at positions 1 and 5, increasing molecular weight (263.02 vs. ~244.1) and altering electronic properties. Chlorine’s lower electronegativity and larger atomic radius may reduce metabolic stability compared to fluorine .
Functional Group Diversity: The nitro group in 1,5-Dichloro-3-Methoxy-2-nitrobenzene (NO2 at position 2) introduces strong electron-withdrawing effects, contrasting with the target compound’s fluoromethoxy group. This difference impacts reactivity in electrophilic substitution or reduction reactions . The boronic acid group in 2,6-Difluoro-3-methoxyphenylboronic acid enables Suzuki-Miyaura cross-coupling, a feature absent in the target compound .
Fluorinated Alkoxy Variations :
- The target compound’s difluoromethoxy (OCF2F) and fluoromethoxy (OCF) groups enhance electronegativity and steric hindrance compared to the methoxy (OCH3) group in other analogues. These groups may improve resistance to enzymatic degradation in medicinal chemistry applications .
Biological Activity
1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique arrangement of fluorine and methoxy groups on the benzene ring contributes to its chemical properties, which may influence its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C8H5F5O2
- Molecular Weight : 212.12 g/mol
- CAS Number : 1803833-53-5
Structural Representation
The compound features a benzene ring substituted with multiple fluorine and methoxy groups, enhancing its lipophilicity and potentially altering its biological activity.
The biological activity of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, which may lead to significant pharmacological effects.
Pharmacological Studies
Recent studies have explored the compound's potential in various therapeutic areas:
- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cellular membranes or interfere with metabolic pathways.
- Anticancer Potential : Preliminary investigations into the anticancer activity of this compound have shown promising results. It appears to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
- Neuropharmacological Effects : There is emerging evidence suggesting that compounds with similar structures may influence neurotransmitter systems, potentially offering neuroprotective effects or modulating mood disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene against Escherichia coli demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of the bacterial cell wall integrity.
Case Study 2: Cancer Cell Line Study
In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values reported around 30 µM. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic strategies for 1,5-Difluoro-3-difluoromethoxy-2-(fluoromethoxy)benzene?
Answer:
The synthesis of this compound involves sequential fluorination and etherification steps. Key methodologies include:
- Nucleophilic aromatic substitution (NAS): Fluorine atoms can be introduced via dechlorination or displacement of nitro groups using KF or CsF under anhydrous conditions .
- Etherification: Difluoromethoxy and fluoromethoxy groups are typically introduced via Williamson ether synthesis, employing reagents like chlorodifluoromethane or fluoromethyl tosylate under basic conditions (e.g., NaH/DMF) .
- Reductive amination intermediates: For precursors with nitro groups, reduction using SnCl₂·2H₂O in ethanol (reflux, 75°C) is effective, followed by purification via ethyl acetate extraction .
Example Protocol:
Start with 1,5-difluoro-2-nitrobenzene.
Reduce nitro to amine using SnCl₂ in ethanol.
Introduce difluoromethoxy groups via reaction with chlorodifluoromethane/K₂CO₃.
Final fluoromethoxy substitution using fluoromethyl tosylate in DMF .
Advanced: How can regioselectivity challenges in fluorine substitution be addressed?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing groups: Nitro or methoxy groups temporarily direct fluorination to specific positions. For example, a nitro group at position 3 enhances electrophilic substitution at positions 2 and 4 .
- Temperature control: Lower temperatures (0–5°C) favor kinetic control, while higher temperatures (80–100°C) promote thermodynamic products.
- Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
